molecular formula C12H16N2O2 B1359872 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one CAS No. 1071351-22-8

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B1359872
CAS No.: 1071351-22-8
M. Wt: 220.27 g/mol
InChI Key: MMAXMEZONUSHCU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one (AMBP) is an organic compound that has been widely studied for its potential applications in the fields of medicine and science. Its unique structure and properties make it a valuable tool for researchers, as it can be used to synthesize a variety of compounds and pharmaceuticals. AMBP has been found to have a variety of biochemical and physiological effects, making it an important tool for scientists and medical researchers.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Antiinflammatory Compounds : The synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, including derivatives similar to 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one, shows potential in creating antiinflammatory and analgesic agents. Some of these compounds exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, with reduced ulcerogenic effects compared to other drugs like indomethacin (Ikuta et al., 1987).

  • Antitubercular Activity : A study on Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, which involve the use of similar pyrrolidin derivatives, revealed significant antitubercular activity against Mycobacterium tuberculosis. This indicates the role of such compounds in developing potent antitubercular agents (Badiger & Khazi, 2013).

Structural and Conformational Studies

  • X-Ray Crystallography : The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a related compound, were studied. These investigations provide insights into the structural properties of similar pyrrolidin-2-one derivatives (Banerjee et al., 2002).

Nootropic and Cognitive Enhancers

  • Anti-Alzheimer's Agents : N-benzylated derivatives of pyrrolidin-2-one, structurally related to this compound, were synthesized and evaluated for anti-Alzheimer's activity. Some compounds demonstrated promising results in in-vivo and in-vitro studies, indicating potential applications in treating Alzheimer's disease (Gupta et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one are currently unknown. This compound is a derivative of pyrrolidin-2-one

Mode of Action

It is known that pyrrolidin-2-one derivatives can interact with various biological targets due to their versatile scaffold . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Pyrrolidin-2-one derivatives have been found to be involved in a variety of biochemical processes , but the specific pathways influenced by this compound are yet to be elucidated.

Pharmacokinetics

As a derivative of pyrrolidin-2-one , it is likely to share some pharmacokinetic properties with other compounds in this class.

Result of Action

Given the compound’s structural similarity to other pyrrolidin-2-one derivatives , it may have similar effects, but specific studies on this compound are needed to confirm this.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-5-methoxybenzyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, potentially inhibiting their activity . This interaction is crucial as cyclooxygenase enzymes are involved in the inflammatory response. Additionally, this compound may interact with various receptors and transport proteins, affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the nucleus and mitochondria .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Properties

IUPAC Name

1-[(2-amino-5-methoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-10-4-5-11(13)9(7-10)8-14-6-2-3-12(14)15/h4-5,7H,2-3,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXMEZONUSHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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